Cas no 1214355-94-8 (3',3-Difluorobiphenyl-2-carbonitrile)

3',3-Difluorobiphenyl-2-carbonitrile is a fluorinated biphenyl derivative characterized by the presence of two fluorine atoms at the 3' and 3 positions and a nitrile group at the 2 position. This compound is of interest in pharmaceutical and agrochemical research due to its structural rigidity and electronic properties imparted by the fluorine substituents. The difluorinated aromatic ring enhances metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules. The nitrile group offers further functionalization potential, enabling diverse derivatization pathways. Its well-defined purity and consistent reactivity make it suitable for applications in medicinal chemistry and material science.
3',3-Difluorobiphenyl-2-carbonitrile structure
1214355-94-8 structure
Product name:3',3-Difluorobiphenyl-2-carbonitrile
CAS No:1214355-94-8
MF:C13H7F2N
Molecular Weight:215.198189973831
CID:4789776

3',3-Difluorobiphenyl-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3',3-difluorobiphenyl-2-carbonitrile
    • 3',3-Difluorobiphenyl-2-carbonitrile
    • インチ: 1S/C13H7F2N/c14-10-4-1-3-9(7-10)11-5-2-6-13(15)12(11)8-16/h1-7H
    • InChIKey: TWEMMRHDHJGINH-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C#N)C1C=CC=C(C=1)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 283
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 23.8

3',3-Difluorobiphenyl-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011001428-250mg
3',3-Difluorobiphenyl-2-carbonitrile
1214355-94-8 97%
250mg
$489.60 2023-09-04
Alichem
A011001428-500mg
3',3-Difluorobiphenyl-2-carbonitrile
1214355-94-8 97%
500mg
$782.40 2023-09-04
Alichem
A011001428-1g
3',3-Difluorobiphenyl-2-carbonitrile
1214355-94-8 97%
1g
$1534.70 2023-09-04

3',3-Difluorobiphenyl-2-carbonitrile 関連文献

3',3-Difluorobiphenyl-2-carbonitrileに関する追加情報

Professional Introduction to 3',3-Difluorobiphenyl-2-carbonitrile (CAS No: 1214355-94-8)

3',3-Difluorobiphenyl-2-carbonitrile, identified by the chemical identifier CAS No: 1214355-94-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a biphenyl core with fluorine substituents and a nitrile functional group, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules.

The biphenyl scaffold is a well-known motif in medicinal chemistry, often employed due to its rigidity and ability to participate in π-stacking interactions, which are crucial for molecular recognition processes. The introduction of fluorine atoms at the 3' and 3 positions of the biphenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Additionally, the presence of a nitrile group at the 2 position introduces reactivity that can be exploited in further synthetic transformations.

In recent years, 3',3-Difluorobiphenyl-2-carbonitrile has been explored as a key building block in the design of novel therapeutic agents. Its structural features are particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its potential utility in creating compounds that modulate kinases and other enzyme families implicated in cancer and inflammatory diseases. The fluorine atoms contribute to selective binding by influencing electron distribution and steric interactions, while the nitrile group serves as a versatile handle for further derivatization.

One of the most compelling aspects of 3',3-Difluorobiphenyl-2-carbonitrile is its role in synthesizing advanced materials with tailored electronic properties. The combination of fluorine substitution and conjugation with the biphenyl system results in molecules with enhanced charge transport capabilities, making them suitable for applications in organic electronics. Researchers have leveraged this compound to develop novel organic semiconductors and light-emitting diodes (OLEDs), where its structural rigidity and electronic characteristics contribute to improved device performance.

The nitrile functionality in 3',3-Difluorobiphenyl-2-carbonitrile also facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to constructing complex molecular architectures. These reactions enable the introduction of additional substituents at strategic positions within the molecule, expanding its chemical space for drug discovery. Recent advances in transition-metal catalysis have further optimized these transformations, allowing for more efficient and scalable synthesis of derivatives based on this core structure.

From a computational chemistry perspective, 3',3-Difluorobiphenyl-2-carbonitrile has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into how fluorine substitution influences binding affinity and selectivity, guiding the rational design of next-generation inhibitors. These computational approaches are increasingly integrated into drug discovery pipelines, complementing experimental efforts by predicting molecular behavior with high accuracy.

The agrochemical sector has also recognized the potential of 3',3-Difluorobiphenyl-2-carbonitrile as a precursor for developing novel pesticides and herbicides. Its structural motifs are found in several commercially successful agrochemicals that exhibit potent activity against pests while maintaining environmental safety profiles. By modifying the substituents on the biphenyl ring and incorporating additional functional groups, researchers can fine-tune the biological activity of these compounds for specific applications.

In conclusion, 3',3-Difluorobiphenyl-2-carbonitrile (CAS No: 1214355-94-8) represents a versatile intermediate with broad applicability across pharmaceuticals, materials science, and agrochemicals. Its unique structural features—combining fluorine substitution with a biphenyl core and a nitrile group—endow it with properties that are highly desirable for synthetic chemistry and functional material design. As research continues to uncover new applications for this compound, its significance in advancing scientific innovation is expected to grow further.

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